![molecular formula C15H16N4O3S B2532953 4-méthyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazépin-4(5H)-yl)éthyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1903843-64-0](/img/structure/B2532953.png)
4-méthyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazépin-4(5H)-yl)éthyl)-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic molecule with potential applications across various fields of science. This compound is of interest due to its intricate structure, comprising multiple functional groups that grant it unique reactivity and biological activity.
Applications De Recherche Scientifique
This compound has a wide array of scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: Studies have investigated its role in modulating enzyme activity and receptor interactions, with potential implications in biochemistry.
Industry: It can be used in the synthesis of specialized materials, such as polymers and coatings, which benefit from its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Initial Formation of the Thiadiazole Ring: The synthesis typically begins with the preparation of the 1,2,3-thiadiazole ring, which can be achieved through cyclization reactions involving appropriate precursors like hydrazine derivatives and sulfur sources.
Formation of Benzo[f][1,4]oxazepine: The next step involves the synthesis of the 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepine moiety. This can be accomplished through a series of reactions, including the cyclization of ortho-substituted benzenes.
Coupling and Carboxamide Formation: The final step entails coupling the two synthesized intermediates (thiadiazole and oxazepine) followed by the formation of the carboxamide group. This can be done using amide coupling reagents under controlled conditions.
Industrial Production Methods:
While laboratory-scale synthesis offers a precise understanding of reaction mechanisms, industrial production methods may utilize optimized pathways to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and catalysis are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which typically alter its functional groups, possibly leading to the formation of more reactive intermediates.
Reduction: Reduction reactions can modify the oxazepine ring, affecting its biological properties.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reagents, acids, and bases are frequently employed to facilitate substitution reactions.
Major Products:
The major products depend on the specific reaction conditions but can include halogenated derivatives, hydroxylated products, and various substituted carboxamides.
Mécanisme D'action
The mechanism of action of 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide often involves the interaction with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, leading to altered cellular responses. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound's specific actions and potential therapeutic uses.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of functional groups and resultant properties. Similar compounds include:
4-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide: Similar in structure but differing in the sulfonamide group.
2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiadiazole-5-carboxamide: Lacks the methyl group present in the initial compound, altering its reactivity and biological activity.
This unique chemical structure of the compound grants it distinctive properties that are not found in its analogs, emphasizing its significance in both scientific research and industrial applications.
Propriétés
IUPAC Name |
4-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10-14(23-18-17-10)15(21)16-6-7-19-8-11-4-2-3-5-12(11)22-9-13(19)20/h2-5H,6-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDKIZMRSJWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2532870.png)

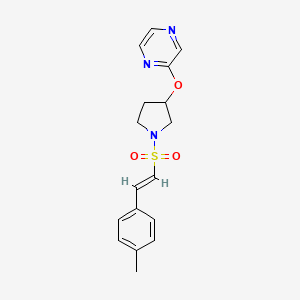
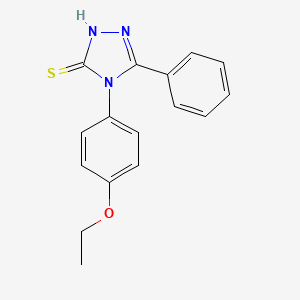
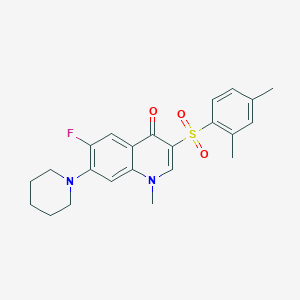
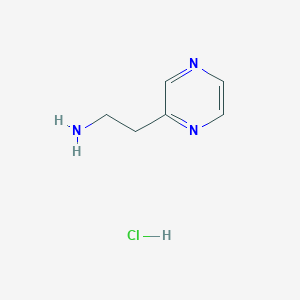
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2532881.png)
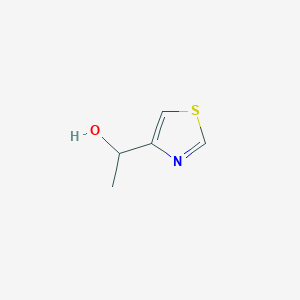
![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2532890.png)
![2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2532893.png)
